FK-448 Free base

Enzymology Protease inhibition Oral peptide delivery

Researchers studying oral peptide bioavailability require selective digestive enzyme suppression without confounding off-target effects. Broad-spectrum protease inhibitors mask individual enzyme contributions. FK-448 Free base solves this with >1,000-fold selectivity for chymotrypsin over trypsin and no activity against kallikreins (IC50 > 1 mM). - Validated in rat models: 7x increase in insulin absorption (20 mg/kg) - Non-peptide small molecule: Cost/ stability advantage over aprotinin - Reference standard for tetralin-based SAR studies

Molecular Formula C25H30N2O3
Molecular Weight 406.5 g/mol
Cat. No. B12292755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFK-448 Free base
Molecular FormulaC25H30N2O3
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCC(C)N1CCN(CC1)C(=O)C2=CC=C(C=C2)OC(=O)C3CCCC4=CC=CC=C34
InChIInChI=1S/C25H30N2O3/c1-18(2)26-14-16-27(17-15-26)24(28)20-10-12-21(13-11-20)30-25(29)23-9-5-7-19-6-3-4-8-22(19)23/h3-4,6,8,10-13,18,23H,5,7,9,14-17H2,1-2H3
InChIKeyBPNWUGVANKCJDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FK-448 Free Base: Chymotrypsin Inhibitor for Oral Peptide Absorption


FK-448 Free base (CAS 85858-76-0; C25H30N2O3; MW 406.52) is a small-molecule, synthetic chymotrypsin inhibitor that demonstrates sub‑micromolar potency (IC₅₀ = 720 nM) [1]. Unlike natural, protein‑based inhibitors (e.g., aprotinin, Bowman‑Birk inhibitor) that often target multiple serine proteases, FK‑448 was explicitly designed to discriminate between chymotrypsin and closely related enzymes such as trypsin, thrombin, plasmin, and kallikrein [1]. The compound is available as a solid with >98% purity, is stable at –20 °C (powder), and exhibits a logP of 4.3, making it a logistically straightforward tool for in vitro enzymatic assays and for evaluating protease‑mediated peptide degradation in vivo [1].

1
Targeted chymotrypsin inhibition for enzymatic barrier studies in oral peptide research
2
Narrow serine protease profile supports attribution of absorption effects to chymotrypsin suppression
3
Co-formulation probe for oral peptide absorption models (reported intestinal loop and in vivo evidence)

FK-448 Free Base: Superior Chymotrypsin Selectivity


Although several natural and synthetic chymotrypsin inhibitors are commercially available, they cannot be considered interchangeable with FK‑448. Classic proteinaceous inhibitors such as soybean trypsin inhibitor (Kunitz‑type) and aprotinin are potent against chymotrypsin but exhibit little selectivity; they also strongly inhibit trypsin, plasmin, and other serine proteases, thereby confounding experiments that require pathway‑specific dissection [1]. Similarly, early synthetic analogs such as 1‑naphthylacetic acid esters show comparable chymotrypsin potency but possess distinct physicochemical and metabolic liabilities that were deliberately refined in FK‑448 to achieve oral activity and enhanced stability [2]. Substituting FK‑448 with a less‑characterized analog introduces uncontrolled variables in selectivity, oral bioavailability, and enzymatic‑degradation models—directly undermining reproducibility in studies of protease‑mediated peptide breakdown or intestinal absorption enhancement [1][2].

Broad‑spectrum inhibitor replacement
Aprotinin and similar polypeptide inhibitors target multiple serine proteases simultaneously; substituting FK‑448 may obscure chymotrypsin‑specific mechanistic interpretation and introduce off‑target enzyme suppression.
Core‑structure substitution
Tetralin‑2‑carboxylate, naphthalene‑based, or quinoline carboxylate analogs show substantially reduced chymotrypsin inhibition. Replacement with structurally similar but untested esters may not reproduce the reported activity profile.

FK-448 Free Base: Quantitative Comparison with Analogs


Chymotrypsin Inhibition: Tetralin-1-Carboxylate vs. Analogs

FK‑448 Free base inhibits chymotrypsin with an IC₅₀ of 720 nM (0.72 µM), whereas the widely used soybean trypsin inhibitor (Kunitz‑type) requires an IC₅₀ of 14.3 µM to achieve the same effect [1]. This represents a potency advantage of approximately 20‑fold for FK‑448 under comparable in vitro conditions.

Tetralin‑1‑carboxylate IC₅₀
Head‑to‑head
FK‑448 IC₅₀ 800 nM; tetralin‑2‑carboxylate analog markedly weaker; 1‑naphthylacetate analog IC₅₀ 500 nM; quinoline esters poor inhibition.
Supports tetralin‑1‑carboxylate core as selection‑relevant structure for chymotrypsin inhibition.
SAR from in vitro enzymatic assay; 2‑position substitution drops activity significantly.
Enzymology Protease inhibition Oral peptide delivery

Chymotrypsin Selectivity vs. Broad-Spectrum Aprotinin

FK‑448 demonstrates a >1000‑fold selectivity window over several off‑target serine proteases. The compound only weakly inhibits trypsin (IC₅₀ = 780 µM) and thrombin (IC₅₀ = 35 µM), and has no measurable effect on plasmin, plasma kallikrein, or pancreatic kallikrein up to 1 mM [1]. In contrast, aprotinin (Ki ≈ 9 nM for chymotrypsin) is also a picomolar inhibitor of trypsin (Ki = 0.06 pM) and plasmin (Ki = 0.23 nM), making it unsuitable for experiments where chymotrypsin activity must be isolated .

Selectivity vs. aprotinin
Cross‑study comparable
FK‑448: ~1,083‑fold selectivity chymotrypsin/trypsin; no meaningful inhibition of plasmin/kallikrein (IC₅₀ > 1 mM). Aprotinin: non‑selective (pM to nM range across serine proteases).
Enables chymotrypsin‑specific mechanistic studies without confounding multi‑protease suppression.
Cross‑study comparison; absolute selectivity ratios may vary with assay conditions.
Protease selectivity Off‑target minimization Mechanistic enzymology

Oral Insulin Absorption: In Vivo Enhancement

In a direct comparison of synthetic chymotrypsin inhibitors, the tetralin‑1‑carboxylic acid ester FK‑448 exhibited an IC₅₀ of 8×10⁻⁷ M (800 nM), while the closely related 1‑naphthylacetic acid ester showed slightly higher potency with an IC₅₀ of 5×10⁻⁷ M (500 nM) [1]. Although the naphthyl derivative is marginally more potent in vitro, FK‑448 was selected for further development due to its superior pharmacokinetic properties and oral activity—demonstrated by its ability to lower blood glucose when administered orally in dogs [2].

Oral insulin co‑administration
Head‑to‑head
6.8‑fold increase in peak portal IRI (331 ± 91 vs. 49 ± 2 µU/mL); ~7‑fold increase in insulin absorption percentage; blood glucose reduced ~40% from baseline.
Reported absorption enhancement attributable to chymotrypsin inhibition; mucosal permeability unchanged.
Rat intestinal loop model; FK‑448 20 mg/kg + insulin 63 U/kg.
Structure–activity relationship Chymotrypsin inhibitor design Small‑molecule optimization

Oral Absorption Efficacy in Canine Model

Oral administration of FK‑448 at 20 mg/kg in dogs led to a measurable decrease in blood glucose and a concomitant increase in plasma immunoreactive insulin (IRI) levels, confirming that the compound protects insulin from chymotrypsin‑mediated degradation in the gastrointestinal tract [1]. This pharmacodynamic response is directly linked to the compound's chymotrypsin inhibitory activity, as demonstrated in parallel in vitro digestion experiments .

Canine oral route functionality
Class‑level inference
Oral FK‑448 (20 mg/kg) + insulin decreased blood glucose and increased plasma IRI; insulin alone produced no change.
Shows chymotrypsin‑specific oral absorption support in a second species.
No direct comparator to camostat mesylate in the same model; review within class context.
Oral peptide delivery Pharmacodynamics Intestinal absorption enhancement

Tetralin-1-Carboxylate Core vs. Condensed Ring Analogs

FK‑448 Free base is a solid, small‑molecule compound that can be stored at –20 °C for ≥1 year in powder form and remains stable at ambient temperature during routine shipping . Its logP of 4.3 and molecular weight of 406.52 g/mol facilitate straightforward solubilization in DMSO or other organic solvents . In contrast, protein‑based chymotrypsin inhibitors (e.g., aprotinin, soybean trypsin inhibitor) require cold‑chain handling, are susceptible to denaturation, and have limited shelf‑life once reconstituted [1].

SAR: core structure
Class‑level inference
1‑position tetralin carboxylate essential for inhibition; 2‑position tetralin and quinoline esters show poor inhibition.
Tetralin‑1‑carboxylate core required for reproducible chymotrypsin inhibition in SAR studies.
Patent‑defined structure; in vitro enzymatic assay characterization.
Compound stability Logistics Long‑term storage

FK-448 Free Base: Applications in Oral Peptide Formulation


Oral Insulin: Chymotrypsin Degradation Suppression

Given its potent and selective chymotrypsin inhibition (IC₅₀ = 720 nM) and demonstrated oral activity in dogs [1], FK‑448 is an ideal tool compound for dissecting the contribution of chymotrypsin to the low oral bioavailability of therapeutic peptides and proteins. Researchers can co‑administer FK‑448 with candidate peptides (e.g., insulin, GLP‑1 analogs) to quantify the fraction of degradation attributable to chymotrypsin, thereby guiding formulation or chemical modification strategies [1].

Intestinal Enzymatic Barrier Mechanistic Studies

Experiments that require specific blockade of chymotrypsin without affecting trypsin, plasmin, or kallikreins benefit from FK‑448's >1000‑fold selectivity window [2]. For example, in complex biological matrices (intestinal homogenates, pancreatic extracts), FK‑448 can be used at concentrations (e.g., 10–100 µM) that fully inhibit chymotrypsin while leaving other proteases functionally intact, enabling clean mechanistic interpretations [2].

Benzoylpiperazine Ester SAR Studies

The solid, small‑molecule nature of FK‑448 eliminates the need for frozen storage and cold‑chain shipping required for proteinaceous inhibitors [3]. This makes FK‑448 especially suitable for collaborative projects, field studies, or laboratories with limited freezer capacity, where reproducibility and compound integrity are paramount .

Oral Peptide Bioavailability in Preclinical Models

FK‑448 serves as a benchmark compound in SAR campaigns aimed at optimizing chymotrypsin inhibitors for oral delivery. Its tetralin‑1‑carboxylate scaffold and balanced potency (IC₅₀ = 800 nM) and oral bioavailability [4] provide a reference point for evaluating new analogs. Comparative studies with 1‑naphthylacetic acid esters [4] illustrate how subtle chemical modifications impact both in vitro potency and in vivo performance, a critical learning for medicinal chemists.

Application
Selection Property
Validation Focus
Oral insulin co‑formulation studies
Chymotrypsin‑specific inhibition with reported in vivo absorption enhancement
Portal IRI and blood glucose endpoints; mucosal permeability assessment
Intestinal enzymatic barrier dissection
Narrow chymotrypsin selectivity (>1,000‑fold over trypsin, plasmin, kallikrein)
Attribution of peptide absorption enhancement to chymotrypsin‑specific suppression
Tetralin‑based chymotrypsin inhibitor SAR
Patent‑defined tetralin‑1‑carboxylate core with benchmark IC₅₀
Structural identity and reported potency for novel analog comparison
Oral peptide bioavailability research
Small‑molecule chymotrypsin inhibitor with oral route functionality
Plasma IRI and glucose response in rodent and canine models; formulation‑dependent exposure review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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